molecular formula C11H9NO3 B11897087 3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester

3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester

Cat. No.: B11897087
M. Wt: 203.19 g/mol
InChI Key: MGWXSWTWEGMIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring with a hydroxyl group at the 8th position and a carboxylate ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxyquinoline-3-carboxylate typically involves the esterification of 8-hydroxyquinoline-3-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of methyl 8-hydroxyquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 8-hydroxyquinoline-3-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, which can interfere with various biological processes. This chelation ability is crucial for its antimicrobial and anticancer activities, as it can disrupt metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-hydroxyquinoline-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which enhances its chelating ability and biological activity compared to other derivatives .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 8-hydroxyquinoline-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-9(13)10(7)12-6-8/h2-6,13H,1H3

InChI Key

MGWXSWTWEGMIEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.